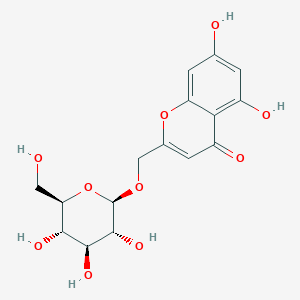
Monnieriside A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Monnieriside A is a chromone glycoside isolated from the fruits of Cnidium monnieri, a plant belonging to the Umbelliferae family. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: Monnieriside A can be synthesized through various organic synthesis methods. The general approach involves the glycosylation of chromone derivatives under controlled conditions. The reaction typically requires a glycosyl donor, a chromone substrate, and a catalyst to facilitate the glycosidic bond formation.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes from Cnidium monnieri fruits. The extraction process usually includes solvent extraction, followed by chromatographic techniques to isolate and purify the compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity levels.
化学反应分析
Types of Reactions: Monnieriside A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Production of reduced chromone derivatives.
Substitution: Generation of various substituted chromone glycosides.
科学研究应用
Chemistry: Used as a precursor in the synthesis of other bioactive compounds.
Biology: Investigated for its effects on cell differentiation and proliferation.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Potential use in the development of natural products and pharmaceuticals.
作用机制
The mechanism by which Monnieriside A exerts its effects involves interaction with specific molecular targets and pathways. It is believed to modulate signaling pathways related to inflammation and oxidative stress, leading to its therapeutic effects. The exact molecular targets and pathways are still under investigation, but research suggests involvement in pathways such as NF-κB and MAPK.
相似化合物的比较
Monnieriside A is one of several chromone glycosides isolated from Cnidium monnieri. Similar compounds include Monnieriside B, Monnieriside C, Monnieriside D, Monnieriside E, Monnieriside F, and Monnieriside G. These compounds share structural similarities but differ in their sugar moieties and substituents, leading to variations in their biological activities and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
属性
分子式 |
C16H18O10 |
|---|---|
分子量 |
370.31 g/mol |
IUPAC 名称 |
5,7-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]chromen-4-one |
InChI |
InChI=1S/C16H18O10/c17-4-11-13(21)14(22)15(23)16(26-11)24-5-7-3-9(20)12-8(19)1-6(18)2-10(12)25-7/h1-3,11,13-19,21-23H,4-5H2/t11-,13-,14+,15-,16-/m1/s1 |
InChI 键 |
HKSWNVKSXBFJGZ-YMILTQATSA-N |
手性 SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
规范 SMILES |
C1=C(C=C2C(=C1O)C(=O)C=C(O2)COC3C(C(C(C(O3)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


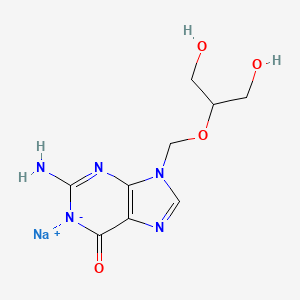
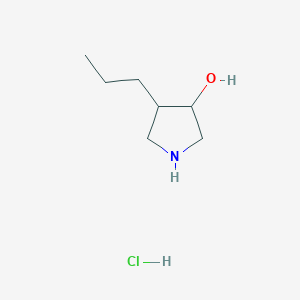
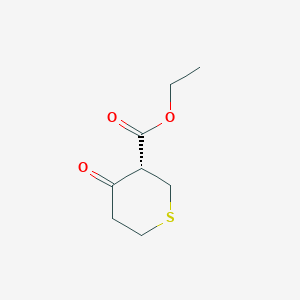
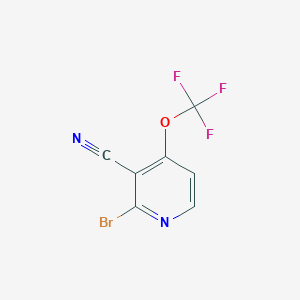
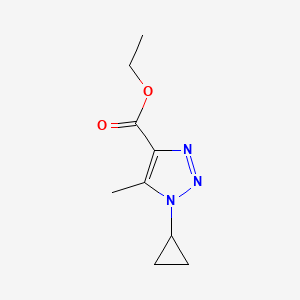
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)

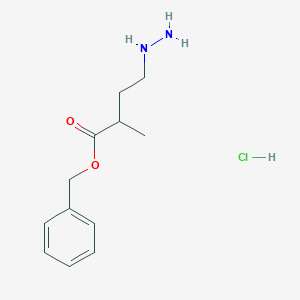
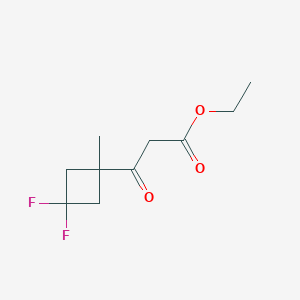
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
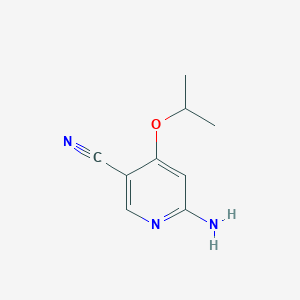
![1-(2-Chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)ethan-1-one](/img/structure/B15361898.png)

